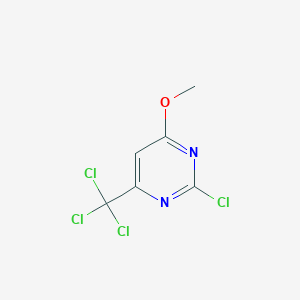
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
概要
説明
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trichloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
The synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The process involves the chlorination of the pyrimidine ring at specific positions to introduce the chlorine and trichloromethyl groups .
化学反応の分析
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
科学的研究の応用
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its use as an anticancer or antiviral agent. The presence of chlorine and trichloromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy .
類似化合物との比較
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine can be compared with other similar compounds such as:
2-Chloro-6-(trichloromethyl)pyridine: Used as a pesticide and has similar chlorinated and trichloromethyl groups.
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its applications in pharmaceuticals and agrochemicals, with a trifluoromethyl group instead of a trichloromethyl group.
4-Chloro-2-(trichloromethyl)pyrimidine: Another chlorinated pyrimidine derivative with similar reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CClNO
- Molecular Weight : 292.43 g/mol
- CAS Number : 137161-14-9
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of chlorine and methoxy groups enhances its reactivity and bioactivity, making it effective against various pathogens.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests indicated that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 μM to 20 μM depending on the strain .
-
Pesticidal Properties :
- This compound has been identified as an effective pesticide, particularly as an insecticide and fungicide. In agricultural applications, it demonstrated high efficacy in controlling pests such as aphids and whiteflies at concentrations as low as 500 ppm . The mechanism involves disruption of the metabolic processes in target organisms, leading to mortality.
- Anticancer Potential :
Case Study 1: Antimicrobial Efficacy
In a study published in Organic Process Research & Development, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The compound exhibited a notable inhibition rate against Candida albicans, with complete growth inhibition at concentrations above 100 ppm .
Case Study 2: Pesticidal Application
A field trial assessed the effectiveness of this compound as a pesticide against aphids in tomato crops. The results showed a significant reduction in aphid populations within three days of application, with a mortality rate exceeding 90% at a concentration of 500 ppm .
Research Findings
特性
IUPAC Name |
2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXDCIHFNVNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














